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Introduction to Trivertal (2,4-Dimethyl-3-
cyclohexenecarboxaldehyde)

Trivertal (chemical name: 2,4-Dimethyl-3-cyclohexenecarboxaldehyde), also known commercially as

Ligustral, is a common fragrance and flavor material produced in bulk quantities. This compound serves as

an economically viable precursor for the synthesis of stable spirocyclic (alkyl)(amino)carbenes (CAACs),

which have demonstrated exceptional utility as ligands in transition metal catalysis for pharmaceutical and

fine chemical synthesis. Unlike more expensive precursors such as 2-adamantanone and (−)-menthone,

Trivertal provides a cost-effective alternative while maintaining the steric protection and electronic

properties necessary for efficient catalytic systems. Recent research has established its value in constructing

rigid spirocyclic architectures that prevent ring-flip conformations, thereby optimizing metal center

protection in catalytic complexes. [1]

The significance of Trivertal in drug development contexts stems from the crucial role that CAAC ligands

play in facilitating challenging chemical transformations, particularly in the synthesis of nitrogen-containing

heterocycles that are prevalent in pharmaceutical compounds. The structural rigidity imparted by the

Trivertal-derived spirocyclic system enables the stabilization of low-coordinate metal complexes that often

serve as key intermediates in catalytic cycles. This application note provides detailed protocols and analytical
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data to support researchers in implementing Trivertal-based methodologies in drug development pipelines,

with comprehensive experimental procedures, characterization parameters, and catalytic applications

validated through peer-reviewed research. [1]

Chemical Profile and Properties

Structural Characteristics and Specifications

Trivertal is commercially available as a mixture of isomers, primarily consisting of 2,4-dimethyl-3-

cyclohexenecarboxaldehyde along with related structural isomers. The compound's distinctive chemical

structure features an aldehyde functional group adjacent to a cyclohexene ring with methyl substituents at

strategic positions, creating the steric bulk necessary for sophisticated ligand design. This molecular

architecture provides the conformational restraint required to prevent ring-flipping in derived carbene

ligands, ensuring optimal orientation for metal center protection in catalytic complexes. [1]

Table 1: Physicochemical Properties of Trivertal [2] [3]

Property Specification Method/Notes

Chemical
Name

Mixture of 2,4-, 3,5- and 3,6-Dimethyl-3-
cyclohexenylcarbaldehyde

IUPAC
nomenclature

Synonyms Trivertal, Ivy carbaldehyde, Ligustral Commercial
designations

CAS Number 68039-49-6 (alternative: 27939-60-2) Chemical Abstracts
Service

Molecular
Formula

C~9~H~14~O Elemental
composition

Molecular
Weight

138.21 g/mol Calculated from
formula
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Property Specification Method/Notes

Physical Form Colourless to pale yellow liquid Visual
characterization

Odor
Description

Herbaceous aroma with camphoraceous notes Organoleptic
assessment

Solubility in
Water

Practically insoluble or insoluble Solubility testing

Solubility in
Ethanol

Soluble Solubility testing

Boiling Point 99-101°C at 30 mm Hg; 165-197°C at atmospheric pressure Lit. values

Refractive
Index

n~20~/D 1.468-1.472 (Lit.: 1.469-1.475) At standard

conditions

Specific
Gravity

0.929-0.940 (20°C) Relative to water

Assay
Minimum

95% (sum of isomers) Quality specification

Isomer
Composition

70-71% 2,4-Dimethyl-3-cyclohexenylcarbaldehyde; 23-24%

3,5-Dimethyl-3-cyclohexenylcarbaldehyde; 3-5% 3,6-
Dimethyl-3-cyclohexenylcarbaldehyde

Chromatographic

analysis

Handling and Storage Considerations

Proper handling of Trivertal requires standard laboratory precautions for aldehyde compounds. Storage

should be in tightly sealed containers under ambient temperature conditions, protected from light and

moisture to prevent oxidation or decomposition. The compound exhibits good stability under recommended

storage conditions, but periodic analysis is advised for long-term storage. Quality control should include

verification of aldehyde content and isomer distribution, particularly when used in carbene synthesis where

the precise steric profile is critical to performance. [3]
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Synthesis Protocols

Synthesis of Spirocyclic CAAC Ligand from Trivertal

The transformation of Trivertal into sterically hindered spirocyclic (alkyl)(amino)carbenes (CAACs)

represents a key advancement in ligand design for transition metal catalysis. The following optimized

protocol details the multi-step synthesis of CAAC 1d from commercially available Trivertal precursor. [1]

3.1.1 Step 1: Formation of Enamine Intermediate (Compound 5)

Reaction Setup: Charge a dry, nitrogen-flushed 1L round-bottom flask with Trivertal (4) (50.0 g, 0.36
mol) and dry diethyl ether (400 mL). Fit the flask with a reflux condenser, addition funnel, and

magnetic stirrer.
Amine Addition: Slowly add diethylamine (78.9 g, 1.08 mol) dropwise over 30 minutes with

continuous stirring at room temperature.
Reaction Monitoring: Heat the reaction mixture to gentle reflux for 12 hours under nitrogen

atmosphere. Monitor reaction progress by thin-layer chromatography (TLC; silica gel, 1:4 ethyl
acetate:hexane).

Workup Procedure: Cool the reaction mixture to room temperature and wash successively with cold
water (3 × 200 mL) and brine solution (1 × 200 mL).

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure using a rotary evaporator.

Yield: Enamine 5 is obtained as a pale yellow liquid (94% yield, 61.2 g). Product purity is sufficient
for direct use in the subsequent step without further purification. [1]

3.1.2 Step 2: Alkylation Reaction (Compound 6)

Reaction Vessel: Prepare a dry 2L three-neck flask equipped with low-temperature thermometer,

addition funnel, and nitrogen inlet.
Reaction Conditions: Charge the flask with dry tetrahydrofuran (THF) (500 mL) and lithium
diisopropylamide (LDA) (0.40 mol, 2.0 M in THF) under nitrogen atmosphere.
Enamine Addition: Cool the mixture to -78°C using a dry ice-acetone bath. Slowly add a solution of

enamine 5 (61.2 g, 0.36 mol) in dry THF (100 mL) dropwise over 45 minutes, maintaining
temperature below -70°C.

Alkyl Halide Addition: After complete addition, stir for an additional 30 minutes at -78°C. Then add
3-chloro-2-methyl-1-propene (39.0 g, 0.43 mol) dropwise over 30 minutes.

Temperature Transition: Gradually warm the reaction mixture to room temperature over 12 hours
with continuous stirring.
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Workup: Carefully quench the reaction with saturated ammonium chloride solution (200 mL) and

extract with diethyl ether (3 × 200 mL).
Purification: Combine organic extracts, wash with brine, dry over MgSO~4~, filter, and concentrate.

Purify the crude product by vacuum distillation (bp 85-90°C at 0.5 mmHg) or column
chromatography (silica gel, hexane/ethyl acetate 20:1).

Yield: Compound 6 is obtained as a single diastereomer (90% yield, 72.5 g). [1]

3.1.3 Step 3: Hydroiminiumation and Salt Formation (Compound 7)

Reaction Setup: Charge a 500 mL round-bottom flask with alkylated product 6 (72.5 g, 0.32 mol)
and dichloromethane (300 mL).

Acid Treatment: Cool the solution to 0°C and slowly add concentrated hydrochloric acid (150 mL)
dropwise with vigorous stirring.

Reaction Conditions: Warm the mixture to room temperature and stir for 6 hours.
Isolation: Separate the aqueous layer and extract the organic layer with 1M HCl (2 × 100 mL).

Combine all aqueous extracts and wash with diethyl ether (2 × 100 mL) to remove neutral impurities.
Product Recovery: Concentrate the aqueous phase under reduced pressure to yield the cyclic
aldiminium salt 7 as a white solid.
Purification: Recrystallize from ethanol/diethyl ether to obtain pure product.

Yield: Compound 7 is obtained in 74% yield (45.8 g). [1]

3.1.4 Step 4: Carbene Formation (CAAC 1d)

Reaction Vessel: Set up a dry 1L Schlenk flask with magnetic stirrer and nitrogen inlet.

Deprotonation: Charge the flask with aldiminium salt 7 (45.8 g, 0.24 mol) and dry THF (400 mL).
Cool to -78°C.

Base Addition: Slowly add LDA (0.26 mol, 2.0 M in THF) dropwise with stirring over 30 minutes.
Temperature Transition: Allow the reaction mixture to gradually warm to room temperature over 8

hours.
Solvent Removal: Remove volatile materials under high vacuum (0.01 mmHg) to yield the crude

carbene.
Purification: Sublime the product at 80°C under high vacuum (0.001 mmHg) to obtain pure CAAC
1d.
Yield: Carbene 1d is obtained in 95% yield (34.1 g) as a colorless solid. [1]

Gold(I) Complex Formation (Complex 2d)

Reaction Setup: In a dry 250 mL Schlenk flask, prepare a solution of (Me~2~S)AuCl (1.50 g, 5.0
mmol) in dry dichloromethane (100 mL).
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Ligand Addition: Add CAAC 1d (1.39 g, 5.5 mmol) in one portion at room temperature under

nitrogen atmosphere.
Stirring: Stir the reaction mixture for 12 hours at room temperature.

Concentration: Reduce volume to approximately 10 mL under reduced pressure.
Precipitation: Add dry hexane (50 mL) to precipitate the product.

Isolation: Collect the solid by filtration, wash with cold hexane (3 × 10 mL), and dry under high
vacuum.

Yield: Complex 2d is obtained as a white solid (87% yield, 1.92 g). [1]
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Diagram 1: Synthetic workflow for CAAC ligand and gold complex from Trivertal
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Catalytic Applications in Pharmaceutical Synthesis

Hydroamination of Internal Alkynes

The gold(I) complex 2d derived from Trivertal demonstrates exceptional catalytic activity in the

hydroamination of internal alkynes with secondary dialkyl amines, a transformation with limited

precedent in the literature. This reaction represents a significant advancement in C-N bond formation

strategies, enabling efficient access to enamine products that serve as valuable intermediates in

pharmaceutical synthesis. [1]

4.1.1 Standard Hydroamination Protocol

Catalyst Preparation: In a nitrogen-filled glovebox, weigh gold complex 2d (5 mol%) and

KB(C~6~F~5~)~4~ (5 mol%) into a dried Schlenk tube.
Reaction Setup: Add the internal alkyne (0.5 mmol) and dry benzene-d~6~ (0.4 mL) to the tube.

Amine Addition: Introduce the secondary amine (0.5 mmol, typically diethylamine) via
microsyringe.

Reaction Conditions: Seal the tube and heat with stirring at 90-120°C for 16-20 hours, depending on
alkyne substrate.

Monitoring: Track reaction progress by periodic NMR spectroscopy or GC-MS analysis.
Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure.

Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl
acetate gradient).

Analysis: Characterize products by ( ^1 \text{H} ) NMR, ( ^{13} \text{C} ) NMR, and HRMS. [1]

Table 2: Hydroamination of Internal Alkynes with Diethylamine Catalyzed by CAAC-Gold Complexes [1]

Entry Alkyne Ligand
Temperature
(°C)

Time
(h)

Product
Distribution

Total Yield
(%)

1 PhC≡CPh 1a 90 20 - 98

2 PhC≡CPh 1d 90 20 - 92

3 EtC≡CEt 1a 110 16 43% (Z) : 57% (E) 94

4 EtC≡CEt 1d 110 20 39% (Z) : 61% (E) 93
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Entry Alkyne Ligand
Temperature
(°C)

Time
(h)

Product
Distribution

Total Yield
(%)

5 PhC≡CMe 1a 120 20 57% (Z) : 43% (E) 89

6 PhC≡CMe 1d 120 20 52% (Z) : 48% (E) 92

One-Pot Three-Component Synthesis of 1,2-Dihydroquinolines

The hydroamination capability of the Trivertal-derived gold catalyst enables an efficient one-pot synthesis

of trisubstituted 1,2-dihydroquinoline derivatives, important structural motifs in pharmaceutical

compounds and natural products. This methodology significantly expands the scope of accessible

heterocycles by allowing the incorporation of three distinct substituents. [1]

4.2.1 Three-Component Cyclization Protocol

Initial Reaction Setup: Charge a dried Schlenk tube with gold complex 2d (5 mol%),
KB(C~6~F~5~)~4~ (5 mol%), N-methylaniline (9a) (0.5 mmol), and internal alkyne (8b or 8c) (0.5

mmol) under nitrogen atmosphere.
Solvent Addition: Add dry benzene-d~6~ (0.4 mL) via syringe.

First Reaction Stage: Heat the mixture at 110-120°C for 12-16 hours with continuous stirring until
complete consumption of the starting materials as monitored by TLC or NMR.

Second Reaction Stage: Cool the reaction mixture to room temperature and add terminal alkyne
(10a or 10b) (0.6 mmol).

Second Heating Phase: Resume heating at 100-110°C for 6-8 hours until reaction completion.
Workup Procedure: Cool to room temperature, concentrate under reduced pressure, and purify by

flash column chromatography (silica gel, hexane/ethyl acetate 10:1 to 5:1 gradient).
Product Characterization: Identify products by NMR spectroscopy and X-ray crystallography. [1]

Table 3: One-Pot Three-Component Synthesis of 1,2-Dihydroquinoline Derivatives [1]

Amine Internal Alkyne Terminal Alkyne Product
Yield
(%)

9a (PhNHMe) 8b (3-hexyne) 10a
(phenylacetylene)

11a (2-ethyl-2-propyl-4-
phenyl)

70
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Amine Internal Alkyne Terminal Alkyne Product
Yield
(%)

9a (PhNHMe) 8b (3-hexyne) 10b (1-hexyne) 11b (2-ethyl-2-propyl-4-

butyl)

77

9a (PhNHMe) 8c (1-phenyl-1-

propyne)

10a
(phenylacetylene)

11c (R~3~ = Ph) 83

9a (PhNHMe) 8c (1-phenyl-1-

propyne)

10b (1-hexyne) 11d (R~3~ = nBu) 71

9b
(pClPhNHMe)

8b (3-hexyne) 10b (1-hexyne) 11e (R~1~ = Et, R~2~ =

nPr)

68

9b
(pClPhNHMe)

8c (1-phenyl-1-

propyne)

10b (1-hexyne) 11f (R~1~ = Me, R~2~ =

Bz)

79

Gold Catalyst
(2d + KB(C₆F₅)₄)

π-Complex
Alkyne Coordination

Alkyne
Coordination

Anti-Aminoauration
Intermediate

Nucleophilic
Attack by Amine

Enamine Product

Protonolysis
Regeneration

1,2-Dihydroquinoline

Second Alkyne
Cyclization

Catalyst
Regeneration

Click to download full resolution via product page

Diagram 2: Proposed catalytic cycle for hydroamination and dihydroquinoline formation

Analytical Methods and Characterization

Spectroscopic Characterization Parameters

Routine analysis of Trivertal and its derivatives requires multiple complementary techniques to verify

identity, purity, and isomer distribution.
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5.1.1 Gas Chromatography-Mass Spectrometry (GC-MS)

Column: DB-5MS capillary column (30 m × 0.25 mm × 0.25 μm)

Carrier Gas: Helium, constant flow 1.0 mL/min
Temperature Program: 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 10 min

Injector Temperature: 250°C
Detection: Electron impact ionization (70 eV), mass range 35-500 m/z

Typical Retention: Trivertal isomers elute between 12-14 minutes [2]

5.1.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

( ^1 \text{H} ) NMR (400 MHz, CDCl~3~): Characteristic signals for Trivertal include aldehyde proton

at δ 9.50-9.70 ppm, olefinic protons at δ 5.40-5.70 ppm, and methyl groups between δ 0.90-1.20
ppm.

( ^{13} \text{C} ) NMR (100 MHz, CDCl~3~): Aldehyde carbon appears at δ 195-205 ppm, olefinic
carbons between δ 120-140 ppm, and aliphatic carbons distributed from δ 20-50 ppm.

CAAC Characterization: The carbene carbon in CAAC 1d appears at δ 280-320 ppm in ( ^{13}
\text{C} ) NMR spectrum, confirming successful carbene formation. [1]

5.1.3 X-ray Crystallography

Complex 2d Analysis: Single crystal X-ray diffraction confirms the spirocyclic geometry and
reveals the orientation of the cyclohexene ring in the optimal conformation for metal center protection.

Measurement Conditions: Suitable crystals obtained by slow evaporation from concentrated
dichloromethane/hexane solutions at -20°C.

Structural Features: Analysis demonstrates the locked conformation of the cyclohexene ring,
preventing ring-flip processes and maintaining steric protection around the gold center. [1]

Conclusion and Research Implications

Trivertal-derived spirocyclic CAAC ligands represent a significant advancement in transition metal

catalysis for pharmaceutical applications. The cost-effectiveness of the Trivertal precursor, combined with

the exceptional steric properties and electronic donor capacity of the resulting CAAC ligands, enables the

development of highly efficient catalytic systems for challenging transformations. The documented protocols

for hydroamination of internal alkynes and one-pot dihydroquinoline synthesis demonstrate the practical

utility of these systems in constructing complex nitrogen-containing heterocycles prevalent in

pharmaceutical agents.
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The structural rigidity imparted by the Trivertal-based spirocyclic architecture addresses a critical

challenge in carbene ligand design by preventing conformational flexibility that could compromise metal

center protection. This application note provides researchers with comprehensive experimental procedures,

analytical methodologies, and catalytic applications to facilitate the adoption of these methodologies in drug

discovery and development pipelines. Future directions include expanding the substrate scope for additional

chemical transformations and developing immobilized versions of these catalytic systems for continuous

flow applications in pharmaceutical manufacturing. [1]

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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